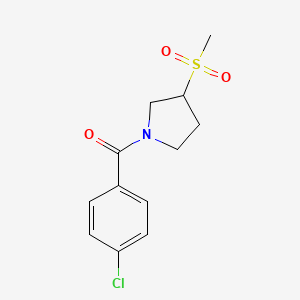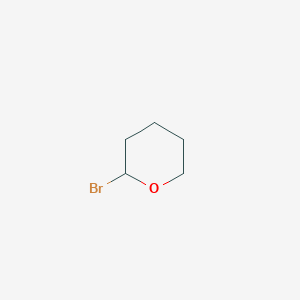
2-Bromotetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromotetrahydro-2H-pyran, also known as Tetrahydro-2H-pyran-2-methyl bromide, is a chemical compound with the empirical formula C6H11BrO . It has a molecular weight of 179.05 . This compound is used in various chemical reactions, particularly in the preparation of tellurated heterocycles .
Synthesis Analysis
The synthesis of 2-Bromotetrahydro-2H-pyran involves a cross-coupling reaction with potassium heteroaryltrifluoroborates . This compound has also been used in the preparation of tellurated heterocycles . Other methods for the synthesis of 2H-Pyrans have been discussed in the literature .Molecular Structure Analysis
The molecular structure of 2-Bromotetrahydro-2H-pyran consists of a six-membered ring with one oxygen atom and a bromomethyl group attached . The exact structure can be viewed using various chemical structure visualization tools .Chemical Reactions Analysis
2-Bromotetrahydro-2H-pyran is involved in cross-coupling reactions with potassium heteroaryltrifluoroborates . It has also been used in the preparation of tellurated heterocycles .Physical And Chemical Properties Analysis
2-Bromotetrahydro-2H-pyran is a liquid with a refractive index of 1.489 . It has a boiling point of 153°C and a density of 1.397 g/mL at 25°C . The compound is stable under normal conditions .Aplicaciones Científicas De Investigación
Synthesis and Applications in Chemical Reactions
2-Bromotetrahydro-2H-pyran and its derivatives, specifically 2H-Pyran-2-ones, are recognized for their significant role in synthesizing diverse heterocycles, serving as pivotal building blocks. They are utilized to fabricate a broad array of heterocyclic compounds due to their three electrophilic centers, which exhibit varying levels of electrophilicity. The interaction of these centers with different nucleophiles results in the generation of new chemical entities. These derivatives are instrumental in synthesizing biologically crucial nuclei, including pyridine, pyrimidine, quinolines, and more, under base-mediated conditions (Pratap & Ram, 2017).
Role in Biological and Pharmacological Activities
2H-Pyrans and 4H-Pyrans are vital in bioorganic chemistry due to their significant biological and pharmacological activities. These compounds are key in synthesizing natural and synthetic products, continuously drawing attention due to their extensive applications. Pyrans and their analogs hold a prominent position in bioorganic chemistry, with their diverse applications stimulating ongoing research and methodological advancements (Suthar, Kumbhani, & Bhatt, 2021).
Photochemical Properties and Applications
2H-Naphtho[1,2-b]pyran, a related compound, is notable for its photochemical properties. It undergoes photodimerization in solid-state to form a photodimer with high yield and selectivity. The photodimer can revert to the monomer through retro [2 + 2] cycloaddition. These compounds exhibit distinct differences in color, fluorescence, and cytotoxic properties between their monomeric and dimeric forms, underscoring their potential in various applications, including as biological sensors (Ota et al., 2015).
Safety And Hazards
2-Bromotetrahydro-2H-pyran is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Propiedades
IUPAC Name |
2-bromooxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-5-3-1-2-4-7-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVBQUZNVUWORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromotetrahydro-2H-pyran | |
CAS RN |
6667-26-1 |
Source


|
| Record name | 2-bromooxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

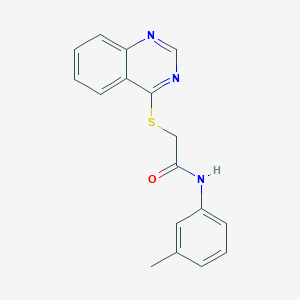
![2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-1-ethanol](/img/structure/B2994365.png)
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-2-methanol](/img/structure/B2994366.png)
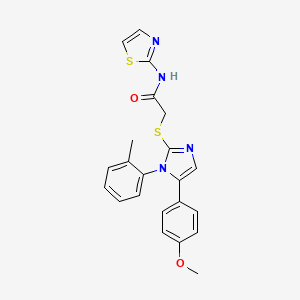
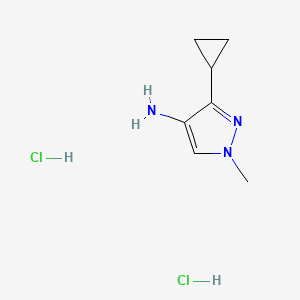
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994370.png)
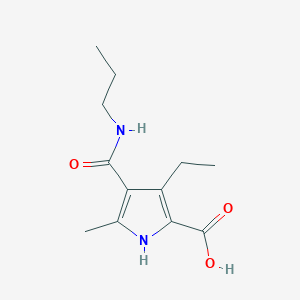
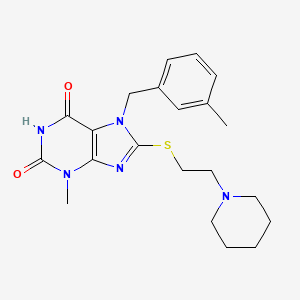
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2994376.png)
![Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate](/img/structure/B2994378.png)
![Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2994379.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2994383.png)
